

Spectroscopic analysis and comparison of 1,3-Diamino-2-propanol isomers

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Compound of Interest

Compound Name: **1,3-Diamino-2-propanol**

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A comprehensive guide to the spectroscopic analysis and comparison of **1,3-Diamino-2-propanol** and its structural isomer, 2,3-Diamino-1-propanol. This document provides a detailed comparison of their spectroscopic properties, experimental protocols for analysis, and a summary of key data for researchers, scientists, and professionals in drug development.

Introduction

1,3-Diamino-2-propanol and its isomers, such as 2,3-Diamino-1-propanol, are structurally similar compounds with the same molecular formula ($C_3H_{10}N_2O$) and molecular weight (90.12 g/mol)[1][2]. Despite these similarities, their different arrangements of amino and hydroxyl functional groups lead to distinct physical, chemical, and spectroscopic properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for distinguishing between these isomers. This guide provides a comparative analysis of their spectroscopic data and outlines the methodologies for these analyses.

Spectroscopic Data Comparison

The key to differentiating between **1,3-Diamino-2-propanol** and its isomers lies in the unique signals each produces in various spectroscopic analyses. The following tables summarize the available quantitative data for **1,3-Diamino-2-propanol** and expected values for 2,3-Diamino-1-propanol based on its structure.

Table 1: 1H NMR and ^{13}C NMR Spectroscopic Data

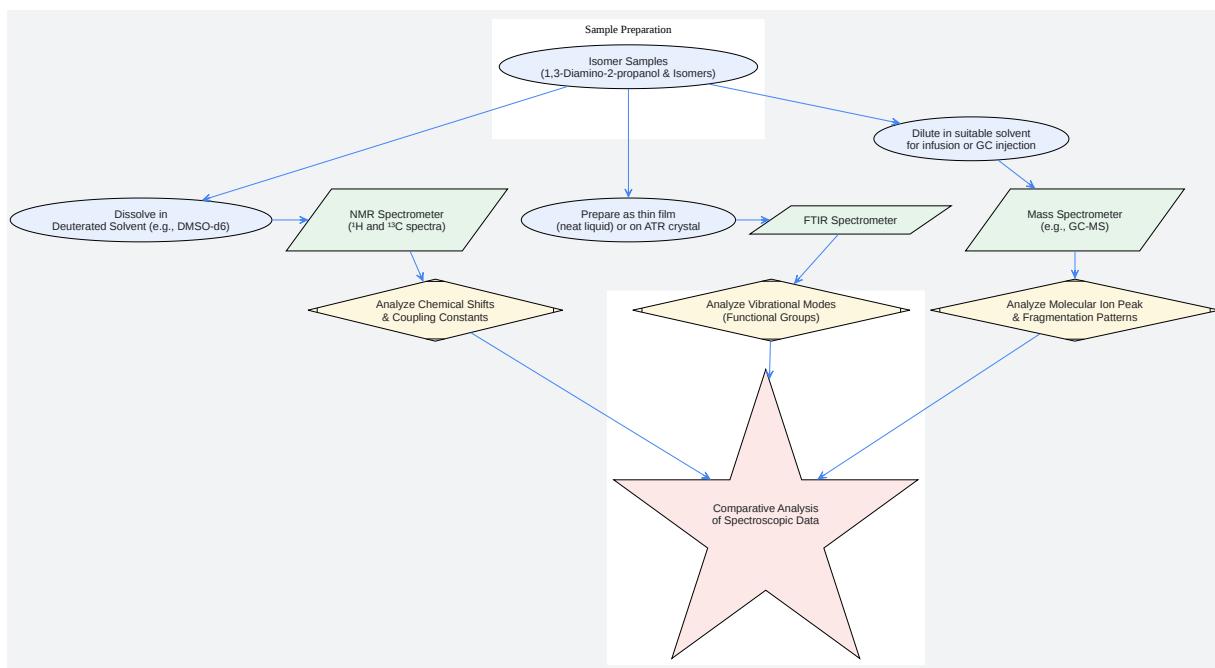
Compound	Technique	Solvent	Chemical Shifts (δ , ppm)
1,3-Diamino-2-propanol	^1H NMR[3]	DMSO-d ₆	Data for specific peak assignments is not fully detailed in the provided search results, but would correspond to the CH(OH) proton and the two CH ₂ (NH ₂) protons.
^{13}C NMR[1][4]	Not Specified		Signals would correspond to one CH(OH) carbon and two equivalent CH ₂ (NH ₂) carbons.
2,3-Diamino-1-propanol	^1H NMR	DMSO-d ₆	Expected signals for CH(NH ₂) proton, CH ₂ (OH) protons, and CH ₂ (NH ₂) protons.
^{13}C NMR	Not Specified		Expected signals for one CH(NH ₂) carbon, one CH ₂ (OH) carbon, and one CH ₂ (NH ₂) carbon.

Table 2: IR and Mass Spectrometry Data

Compound	Technique	Key Peaks / Fragments (m/z)
1,3-Diamino-2-propanol	IR Spectroscopy[5]	Broad peaks for O-H and N-H stretching (typically 3200-3600 cm^{-1}), C-H stretching (around 2850-3000 cm^{-1}), and C-N and C-O stretching in the fingerprint region.
Mass Spectrometry[6]		Molecular Ion (M^+): 90. Key fragments at m/z 30 (CH_2NH_2^+), 60, and 42.[1][6]
2,3-Diamino-1-propanol	IR Spectroscopy	Similar broad peaks for O-H and N-H stretching are expected, with potential shifts in the fingerprint region due to the different substitution pattern.
Mass Spectrometry		Molecular Ion (M^+): 90. Fragmentation patterns will differ due to the different positions of the functional groups, leading to characteristic fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the propanol isomers.

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Caption: Workflow for Spectroscopic Analysis of Diamino-2-propanol Isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation.

[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the diaminopropanol isomer in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in an NMR tube.
- Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover a range of 0-10 ppm. Average a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Use a proton-decoupled pulse sequence to obtain single lines for each unique carbon atom. A larger number of scans will be necessary due to the low natural abundance of ¹³C. Set the spectral width to approximately 0-70 ppm for aliphatic amines.

[7]

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquid Samples (Neat): Place a drop of the liquid sample between two NaCl or KBr plates to create a thin film.
 - Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
- Instrument Setup: Purge the FTIR spectrometer with dry air or nitrogen to minimize atmospheric interference. Collect a background spectrum of the empty sample holder or clean ATR crystal.

- Data Acquisition: Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}). Co-add 16 to 32 scans to obtain a high-quality spectrum. The data is typically presented as percent transmittance or absorbance versus wavenumber.[7]

Mass Spectrometry (MS)

- Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Electron Ionization (EI) at 70 eV is a common method for generating ions.[7]
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).
- Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum that shows the molecular ion and various fragment ions.

Conclusion

The spectroscopic analysis of **1,3-Diamino-2-propanol** and its isomers provides a clear and effective means of differentiation. While sharing the same molecular formula, their unique structural arrangements result in distinct NMR chemical shifts, IR vibrational modes, and mass spectral fragmentation patterns. The methodologies outlined in this guide provide a robust framework for researchers to perform accurate characterization and comparison of these and similar compounds.

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